N-(4-chlorophenyl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(4-chlorophenyl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method includes the condensation of 2-aminopyridine with an α-bromoketone derivative, followed by cyclization and functionalization steps . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium persulfate (K₂S₂O₈) and iodine (I₂) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and microwave-assisted synthesis. These methods offer advantages such as reduced reaction times, higher yields, and improved safety profiles .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a cyclin-dependent kinase (CDK) inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This mechanism is crucial for its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative that also contains the imidazo[1,2-a]pyridine scaffold.
Alpidem: An anxiolytic with a similar core structure.
Saripidem: Another anxiolytic with structural similarities.
Uniqueness
N-(4-chlorophenyl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of the 4-chlorophenyl and thiophen-3-yl groups, which confer distinct chemical and biological properties. These substituents enhance its potential as a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C18H14ClN3S |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6-methyl-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C18H14ClN3S/c1-12-2-7-16-21-17(13-8-9-23-11-13)18(22(16)10-12)20-15-5-3-14(19)4-6-15/h2-11,20H,1H3 |
InChI Key |
OFVSJBUKVZZBCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC=C(C=C3)Cl)C4=CSC=C4)C=C1 |
Origin of Product |
United States |
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